molecular formula C21H20ClN3O3S B2597468 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-90-2

4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2597468
CAS No.: 1021229-90-2
M. Wt: 429.92
InChI Key: DHKAFQRRIXVTGA-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring substituted with a 3-((2-methoxybenzyl)amino)-3-oxopropyl group.

Properties

IUPAC Name

4-chloro-N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-28-18-5-3-2-4-15(18)12-23-19(26)11-10-17-13-29-21(24-17)25-20(27)14-6-8-16(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKAFQRRIXVTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base.

    Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzamide intermediate under suitable conditions, often using a coupling reagent like HATU or PyBOP.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds and thiazole ring:

Conditions Products Key Observations
6M HCl, reflux (110°C)4-Chlorobenzoic acid + 2-methoxybenzylamine + thiazole ring degradation productsComplete cleavage of amide bonds; thiazole ring opens to form thiourea derivatives
0.1M NaOH, 80°CSodium 4-chlorobenzoate + free amine intermediates Partial hydrolysis with 62–78% yield; thiazole remains intact under mild conditions

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Electrophilic Substitution

The thiazole ring and methoxybenzyl group participate in electrophilic reactions:

Nitration

Reagents Site of Substitution Products
HNO₃/H₂SO₄, 0–5°CThiazole C-5 position5-Nitro-thiazole derivative (87% yield)
Methoxybenzyl ringMinor para-nitro substitution (12% yield)

Halogenation

Reagents Outcome Regioselectivity
Br₂ in CHCl₃Bromination at thiazole C-4 (73% yield)Directed by electron-rich sulfur atom
Cl₂, FeCl₃ catalystChlorination on benzamide ring (58% yield)Meta to chloro substituent due to deactivation

Alkylation/Acylation

The secondary amine in the methoxybenzyl-amide moiety serves as a nucleophile:

Reaction Type Reagents Products Yield
AlkylationCH₃I, K₂CO₃, DMFN-Methylated derivative (Quaternary ammonium salt) 68%
AcylationAcetyl chloride, pyridineAcetylated amide (N-acetyl variant) 81%

Kinetic Note : Alkylation rates depend on solvent polarity, with DMF accelerating reactions compared to THF .

Oxidation Reactions

The thiazole ring and benzylic positions are oxidation-prone:

Oxidizing Agent Target Site Products Conditions
KMnO₄, H₂OThiazole sulfurThiazole S-oxide (90% yield)25°C, 12 hr
CrO₃, acetic acidBenzylic C-H bondKetone derivative (64% yield)Reflux, 6 hr

Side Reactions : Over-oxidation of the methoxy group to quinone structures occurs with excess CrO₃.

Cycloaddition and Ring-Opening

The thiazole participates in [4+2] cycloadditions:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 120°CThiazole-fused bicyclic adductEndo preference (7:1)
DMAD (Dimethyl acetylenedicarboxylate)Microwave, 150°CPyridine-thiazole hybridNot reported

Catalytic Modifications

Palladium-mediated cross-coupling enhances functionalization:

Reaction Catalyst Products Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives (R = aryl/heteroaryl)55–89%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Aryl variants72%

Stability Under Thermal/Photolytic Conditions

Condition Degradation Pathway Half-Life
150°C, inert atmosphereThiazole ring decomposition2.3 hr
UV light (254 nm)C-Cl bond homolysis → radical intermediates45 min

Key Data :

  • Activation energy (Eₐ) for thermal degradation: 98.5 kJ/mol.

  • Photolytic products include chloroarenes and sulfenic acid derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazole moieties exhibit promising anticancer activities. The compound has been studied for its ability to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, thiazole derivatives have shown effectiveness against various cancer types by inducing apoptosis and disrupting mitotic processes, particularly in cells with centrosome amplification .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that thiazole-containing compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation, making such compounds candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has been evaluated against various bacterial strains. Preliminary results indicate that this compound exhibits significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Efficacy Against Cancer

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in vitro, with IC50 values indicating potent activity against specific targets involved in tumorigenesis . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In a controlled experiment, the compound was tested for its ability to reduce inflammation markers in cellular models exposed to inflammatory stimuli. Results showed a marked decrease in COX enzyme activity, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains, revealing MIC values that indicate its effectiveness as an antimicrobial agent . This positions the compound as a potential candidate for further development into therapeutic agents against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Unlike Compound 68 , the target lacks a sulfamoyl group, which may reduce its solubility but improve membrane permeability.

Physicochemical Properties

Comparative data highlights critical parameters for drug-likeness:

Compound Name Melting Point (°C) LogP Solubility Reference
Target Compound Not reported Estimated ~3.5* Likely low N/A
N-(2-((4-Chlorobenzyl)amino)-...benzamide 142.9–143.4 0.7 (measured) Moderate in EtOAc
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Not reported ~2.8 Low in water

Notes:

  • *LogP for the target is estimated using Glide XP scoring, which considers hydrophobic enclosure effects .
  • The 2-methoxybenzyl group may increase lipophilicity compared to unsubstituted analogs .

Biological Activity

The compound 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-derived benzamide that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 4-chloro substitution on the benzamide moiety and a thiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent amide bond formation. Detailed synthetic procedures can be found in various chemical literature, including protocols that demonstrate effective yields and purity assessments through techniques such as NMR spectroscopy .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H20ClN3O2S
Molecular Weight367.89 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiazole-derived compounds. For instance, derivatives similar to our compound have shown activity against hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G , an enzyme known to inhibit viral replication . The compound's structure suggests it may interact with viral proteins or host cell pathways, thereby disrupting viral life cycles.

Anticancer Activity

The role of thiazole derivatives in cancer therapy has been extensively studied. Compounds with similar scaffolds have demonstrated micromolar inhibition of key mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell proliferation . The ability to induce multipolar spindles in centrosome-amplified cancer cells indicates a potential mechanism through which these compounds exert their cytotoxic effects.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Viral Replication : By modulating host factors like APOBEC3G.
  • Disruption of Cell Division : Through inhibition of mitotic kinesins leading to aberrant cell division.

Study 1: Anti-HBV Activity Evaluation

A study evaluated the anti-HBV activity of thiazole derivatives in vitro using HepG2 cells. The results indicated that the compounds significantly reduced HBV replication by up to 75%, correlating with increased levels of APOBEC3G .

Study 2: Anticancer Efficacy in vitro

Another investigation focused on the anticancer properties of related thiazole compounds. The derivatives were tested against several cancer cell lines, showing IC50 values in the low micromolar range. Notably, the compounds induced apoptosis and inhibited cell migration, suggesting a multi-faceted approach to cancer treatment .

Table 2: Summary of Biological Activities

Activity TypeModel/SystemIC50 (µM)Mechanism
Anti-HBVHepG2 cells< 5Increased APOBEC3G levels
AnticancerVarious cancer lines10 - 30Inhibition of mitotic kinesins

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide?

  • Methodology : A common approach involves coupling 2-amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by reaction with 2-methoxybenzylamine. For example, similar thiazole derivatives are synthesized by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane under reflux, followed by purification via recrystallization (ethanol-DMF mixtures) .
  • Key Considerations : Optimize stoichiometry (e.g., 10 mmol substrate with 1:1 molar ratio of chloroacetyl chloride) and reaction temperature (20–25°C) to avoid side reactions. Monitor progress using TLC and purify via column chromatography if recrystallization yields impurities .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming proton environments and carbon frameworks. For instance, aromatic protons in the 2-methoxybenzyl group typically resonate at δ 6.8–7.5 ppm, while thiazole protons appear at δ 7.2–8.0 ppm .
  • X-ray Crystallography : Orthorhombic crystal systems (e.g., space group P212121P2_12_12_1) with unit cell parameters a=6.0171A˚,b=15.3120A˚,c=18.1493A˚a = 6.0171 \, \text{Å}, b = 15.3120 \, \text{Å}, c = 18.1493 \, \text{Å} confirm molecular geometry .
  • FT-IR : Peaks at 1650–1700 cm1^{-1} indicate carbonyl (C=O) stretching, while 3300–3500 cm1^{-1} corresponds to N-H bonds .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Potential : Analogous compounds with trifluoromethyl groups exhibit activity against bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis in pathogens .
  • Anticancer Screening : Thiazole derivatives often show cytotoxicity via kinase inhibition. For example, similar benzamide-thiazole hybrids demonstrate IC50_{50} values in the µM range against cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent Selection : Replace dioxane with THF or acetonitrile to improve solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • Workflow Adjustments : Employ flow chemistry for continuous processing, reducing side-product formation .
    • Data-Driven Example : A study on analogous thiadiazole compounds achieved 87% yield by adjusting pH to 8–9 during precipitation and using DMSO/water (2:1) for recrystallization .

Q. What mechanistic insights explain its enzyme-targeting activity?

  • Mode of Action : The compound’s trifluoromethyl group enhances lipophilicity, improving membrane permeability. Molecular docking studies suggest it binds to the active site of acps-pptase, disrupting bacterial lipid biosynthesis .
  • Pathway Analysis : Transcriptomic profiling of treated E. coli reveals downregulation of fatty acid biosynthesis genes (e.g., fabH, fabD), supporting enzyme inhibition as a primary mechanism .

Q. How can contradictory spectral data be resolved during characterization?

  • Case Study : If 1H^1H-NMR shows unexpected splitting in the thiazole region, consider:

  • Dynamic Effects : Rotameric equilibria in the 3-oxopropyl chain may cause signal broadening. Use variable-temperature NMR to confirm .
  • Impurity Identification : Compare with HPLC-MS data to detect byproducts (e.g., unreacted starting materials) .
    • Validation : Cross-reference with X-ray crystallography to confirm bond angles and torsional conformations .

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